molecular formula C21H23F3N6O2 B5196600 N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

Cat. No. B5196600
M. Wt: 448.4 g/mol
InChI Key: HBNAQCXNEFKLQR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have been explored for their potential in various pharmaceutical and chemical applications. The synthesis and characterization of such compounds are crucial for understanding their properties and potential uses.

Synthesis Analysis

Synthesis of related compounds involves complex organic reactions, starting from basic precursors like ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate to create polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines with potential antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is deduced from elemental analysis and spectral data, indicating complex heterocyclic frameworks that may contribute to their biological activities. The structural elucidation is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

Compounds in this class undergo various chemical reactions, including oxidative ring closure and cyclization, to form their final structures. These reactions are often facilitated by specific conditions or catalysts, highlighting the compound's reactive properties and potential for modification (Doherty et al., 2023).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O2/c1-32-16-4-2-14(3-5-16)8-11-25-19(31)15-9-12-29(13-10-15)18-7-6-17-26-27-20(21(22,23)24)30(17)28-18/h2-7,15H,8-13H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNAQCXNEFKLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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